1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused tricyclic core with a pyrimidine ring adjacent to a quinoline scaffold. The substitution pattern includes an ethyl group at position 1, two methyl groups at position 8, and a 4-methylphenyl group at position 3.
Properties
IUPAC Name |
1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-5-25-19-18(20(27)24-21(25)28)16(13-8-6-12(2)7-9-13)17-14(23-19)10-22(3,4)11-15(17)26/h6-9,16,23H,5,10-11H2,1-4H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGDNWTIXNTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)C)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a member of the pyrimidine family known for its diverse biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- CAS Number : 676348-65-5
The compound features a complex pyrimidine ring system substituted with an ethyl group and a 4-methylphenyl moiety. Its unique structure is believed to contribute significantly to its biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For instance, compounds similar to the one in focus have been shown to target various cancer cell lines effectively.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Case Study : A study evaluated the activity against breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Research Findings : In a study on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antioxidant Activity
Antioxidant properties were assessed using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging ability.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance thermal stability (m.p. >300°C) compared to alkyl-substituted analogs. The 4-methylphenyl group in the target compound may balance lipophilicity and steric bulk for membrane permeability .
- Core Modifications: Replacement of the quinoline moiety with a pyrimidine (as in ) or furo ring (as in ) alters π-π stacking and hydrogen-bonding capacity, impacting crystallinity and solubility.
Physical and Spectroscopic Properties
*Estimated based on analogs.
Thermal Stability : Chlorinated derivatives (e.g., ) exhibit higher melting points (>340°C) due to increased crystallinity from halogen-mediated intermolecular interactions.
Preparation Methods
Multi-Component Reaction (MCR) Frameworks
The tricyclic pyrimido[4,5-b]quinoline core is most efficiently constructed via one-pot MCRs involving 6-amino-1,3-dimethyluracil, aldehydes, and cyclic 1,3-diketones such as dimedone. For the target compound, 4-methylbenzaldehyde serves as the aryl aldehyde component, introducing the 4-methylphenyl substituent at position 5. The reaction typically proceeds through a Knoevenagel condensation between the aldehyde and diketone, followed by Michael addition of the uracil derivative and intramolecular cyclization (Scheme 1).
Scheme 1: Proposed MCR pathway for tricyclic core formation.
Catalytic Systems and Reaction Optimization
Recent advances emphasize green chemistry principles, utilizing ionic liquids (e.g., [dsim]HSO₄ or [H₂-DABCO][HSO₄]₂) or deep eutectic solvents (e.g., choline chloride/oxalic acid) to enhance reaction efficiency. These catalysts facilitate proton transfer and stabilize intermediates, achieving yields of 85–95% under mild conditions (70–90°C, 15–150 min). Solvent-free protocols with DABCO as a base further simplify purification, as the catalyst is removed via aqueous ethanol washes.
Table 1: Comparative Analysis of Catalytic Systems for MCRs
Functionalization of the Tricyclic Core
Regioselective Methylation at Position 8
The geminal dimethyl groups at position 8 originate from dimedone, a cyclic 1,3-diketone with inherent methyl substituents. This reagent ensures regioselective incorporation of the methyl groups during the MCR, avoiding the need for additional methylation steps.
Advanced Synthetic Techniques
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz, 200 W) significantly accelerates the MCR, reducing reaction times to 20–40 minutes while maintaining yields above 85%. This method enhances mass transfer and promotes cavitation-induced bond formation, particularly beneficial for large-scale syntheses.
Purification and Characterization
Work-Up Procedures
Crude products are purified via sequential washes with aqueous ethanol (20:80 v/v) to remove catalysts, followed by recrystallization from hot ethanol or acetone. Chromatography is generally avoided, aligning with green chemistry principles.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.40 (s, 6H, C(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 3.20–3.50 (m, 4H, CH₂N and CH₂CO), 4.10 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 7.25–7.40 (m, 4H, aromatic H).
- IR (KBr): 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1600 cm⁻¹ (aromatic C=C).
- MS (ESI): m/z 452.2 [M+H]⁺ (calculated for C₂₄H₂₉N₃O₃: 451.2).
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione?
Methodological Answer: Synthesis of this tetracyclic pyrimidoquinoline derivative typically involves multicomponent reactions (MCRs) under environmentally friendly conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during cyclization steps, improving reaction efficiency .
- Temperature control : Maintaining 80–100°C prevents side reactions while promoting ring closure .
- Catalysts : Acidic catalysts (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) can accelerate the formation of the pyrimidine ring .
- Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) yields >85% purity .
Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?
Methodological Answer: Discrepancies in functional group assignments or stereochemistry can be addressed using:
- ¹H/¹³C NMR : Compare chemical shifts of methyl groups (δ ~1.2–1.5 ppm for ethyl and dimethyl substituents) and aromatic protons (δ ~6.8–7.4 ppm for the 4-methylphenyl group) to reference data .
- X-ray crystallography : Resolves ambiguities in fused-ring conformation and substituent orientation, as demonstrated for structurally analogous pyrimidoquinolines .
- IR spectroscopy : Confirm carbonyl stretching vibrations (ν ~1680–1740 cm⁻¹ for trione groups) and absence of impurities like hydroxyl or amine residues .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Use software (e.g., AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., bacterial DNA gyrase or viral proteases). Focus on substituent modifications (e.g., replacing ethyl with bulkier alkyl groups) to improve steric complementarity .
- QSAR analysis : Correlate electronic parameters (e.g., Hammett σ values of substituents) with experimental bioactivity data to identify pharmacophores. For example, electron-withdrawing groups on the phenyl ring may enhance antibacterial activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .
Q. What strategies mitigate contradictions between in vitro and in vivo pharmacokinetic data for this compound?
Methodological Answer: Discrepancies often arise due to metabolic instability or poor solubility. Mitigation strategies include:
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl groups) to enhance oral bioavailability .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to improve aqueous solubility without altering bioactivity .
- Metabolic profiling : Conduct LC-MS/MS studies with liver microsomes to identify metabolic hotspots (e.g., oxidation of the ethyl group) and guide structural modifications .
Q. How can researchers validate the proposed anti-inflammatory mechanism of action for this compound?
Methodological Answer:
- In vitro assays : Measure inhibition of COX-2 (ELISA) and TNF-α (Western blot) in LPS-stimulated macrophages. Compare IC₅₀ values to reference drugs (e.g., celecoxib) .
- Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics to NF-κB or IκBα, confirming direct target engagement .
- Gene expression analysis : Perform RNA-seq on treated cells to identify downstream pathways (e.g., suppression of IL-6 or IL-1β) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
